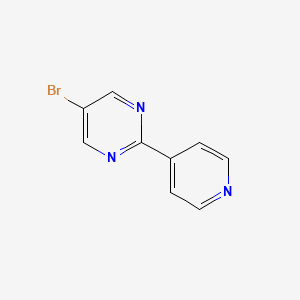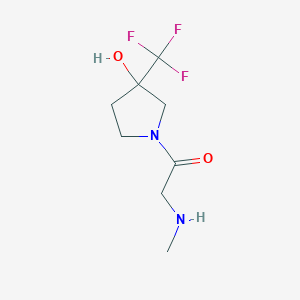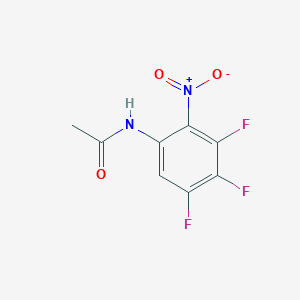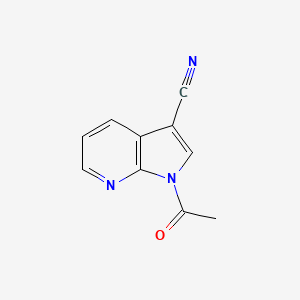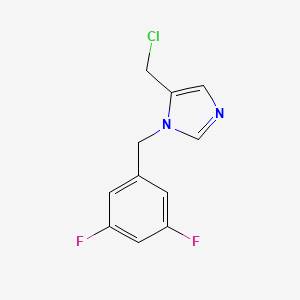![molecular formula C10H8ClF3O2 B1532092 3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid CAS No. 916420-76-3](/img/structure/B1532092.png)
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid
Overview
Description
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid is a useful research compound. Its molecular formula is C10H8ClF3O2 and its molecular weight is 252.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Chemistry and Materials Science Applications
Polymerization Initiators : A study explored the complexation of trifluoromethanesulphonates by their conjugate acid in polymerizations of ethylenic monomers. This research highlights the potential of using superacids in the development of new polymer materials (Souverain et al., 1980).
Renewable Building Blocks for Polymers : Phloretic acid, derived from similar compounds, has been investigated as a renewable alternative for enhancing the reactivity of molecules towards benzoxazine ring formation, showcasing a step towards sustainable material development (Trejo-Machin et al., 2017).
Development of Fluorinated Polymers : Research into novel fluorinated aromatic diamine monomers for the synthesis of fluorine-containing polyimides demonstrates advancements in materials with excellent thermal stability and mechanical properties, crucial for various industrial applications (Yin et al., 2005).
Biochemistry and Molecular Biology Applications
Antibacterial Properties : A study on (trifluoromethoxy)phenylboronic acids revealed their structural, physicochemical, and antibacterial properties, providing insights into their potential use in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Chiral Intermediate Synthesis : Research on the microbial reduction of 2-chloro-3-aryl-3-oxopropionic acid esters has led to the synthesis of enantiomerically pure chlorohydroxyesters, important chiral intermediates in pharmaceutical synthesis (Cabon et al., 1992).
DNA Binding and Urease Inhibition : Novel compounds synthesized from related chemical structures were studied for their DNA binding, urease inhibition, and antioxidant properties, underscoring their potential in medicinal chemistry and drug development (Rasool et al., 2021).
Mechanism of Action
Target of Action
It is known that the compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mode of Action
It is known that the compound can cause irritation to the skin, eyes, and respiratory system . This suggests that the compound may interact with cellular components in these tissues, leading to an inflammatory response.
Result of Action
It is known that the compound can cause irritation to the skin, eyes, and respiratory system . This suggests that the compound may cause cellular damage in these tissues, leading to an inflammatory response.
Action Environment
The action of 3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at ambient temperature . Additionally, the compound’s action can be influenced by the pH of the environment, as certain chemical reactions are pH-dependent.
Biochemical Analysis
Biochemical Properties
The exact role of 3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid in biochemical reactions is not well-documented. Based on its structure, it can be inferred that it might interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the chloro and trifluoromethyl groups on the phenyl ring .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-3H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDBHGFWRZTJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1532009.png)
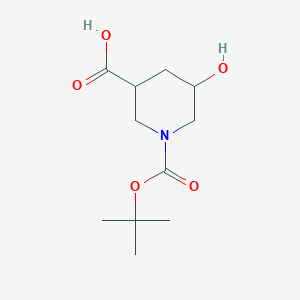
![[(2,6-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1532016.png)
![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)
![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532020.png)
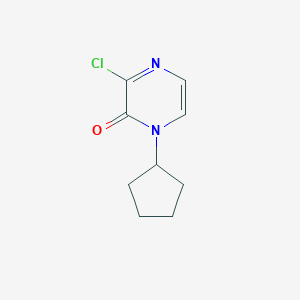
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole](/img/structure/B1532022.png)
![8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid](/img/structure/B1532024.png)
